3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol
Description
Properties
IUPAC Name |
3-(3-aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c10-2-1-3-11-5-7-4-8(6-11)9(7)12/h7-9,12H,1-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFACCZSYMKDML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of Spirocyclic Oxetanyl Nitriles
A breakthrough in the synthesis of 3-azabicyclo[3.1.1]heptane derivatives involves the reduction of spirocyclic oxetanyl nitriles. This method is notable for its generality, scalability, and mechanistic robustness.
- Synthesis of spirocyclic oxetanyl nitrile precursor.
- Chemoselective reduction of the nitrile group to yield the 3-azabicyclo[3.1.1]heptane core.
- Introduction of side chains (such as aminopropyl) and functional groups (such as hydroxyl) via further functionalization.
Table 1. Typical Reaction Conditions for Spirocyclic Oxetanyl Nitrile Reduction
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitrile synthesis | Oxetanyl precursor, cyanide source | Spirocyclization step |
| Nitrile reduction | Hydrogenation (e.g., Pd/C, H₂) or LiAlH₄ | Selectivity for primary amine formation |
| Functionalization | Alkylation, reduction, protection/deprotection | To install aminopropyl and hydroxyl groups |
Double Alkylation of Malonate with Bis(mesyloxymethyl)azetidine-1-carboxylate
A second robust approach involves the double alkylation of malonate esters with a bis(mesyloxymethyl)azetidine-1-carboxylate intermediate, followed by hydrolysis and decarboxylation.
- Preparation of cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate.
- Double alkylation with malonate.
- Hydrolysis to yield N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid.
- Oxidative decarboxylation or monodecarboxylation to access variously substituted azabicyclo[3.1.1]heptanes.
- Functional group transformations (e.g., reduction, alkylation) to introduce aminopropyl and hydroxyl groups.
Table 2. Double Alkylation-Based Synthesis Overview
- The strategy enables the synthesis of both cis and trans diastereomers, which can be separated and further functionalized.
- The intermediates, such as N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid, serve as versatile platforms for further derivatization, including the installation of aminopropyl and hydroxyl functionalities.
Functional Group Interconversion and Side Chain Installation
Both main synthetic routes converge on the need for selective introduction of the aminopropyl side chain and the hydroxyl group at the desired positions.
- Reductive amination for amine installation.
- Alkylation reactions for side chain extension.
- Selective reduction (e.g., of carbonyl to alcohol) for hydroxyl group introduction.
- Use of protecting groups (e.g., Boc) to control selectivity and enable multi-step transformations.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Scale |
|---|---|---|---|
| Spirocyclic oxetanyl nitrile reduction | General, scalable, modular | Requires access to spiro precursors | Gram–kg |
| Double alkylation of malonate | Diastereomer control, large-scale possible | Multi-step, requires mesylation | Multigram–kg |
| Functional group interconversion | High selectivity, flexible | Dependent on core synthesis | Gram–kg |
Research Findings and Notable Data
- Both approaches allow for the synthesis of 3-(3-aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol and closely related analogs on a preparative scale.
- The double alkylation method has been demonstrated for up to 1 kg of intermediate and 400 g of final product in a single run, supporting industrial relevance.
- Diastereomeric separation enables access to structurally distinct analogs for structure–activity relationship studies.
- The reduction of spirocyclic oxetanyl nitriles is highlighted for its broad substrate scope and mechanistic reliability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The aminopropyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique bicyclic structure allows for the introduction of various functional groups through chemical reactions such as oxidation, reduction, and substitution.
Biology
- Biological Activity : Research indicates that 3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol exhibits significant biological activity. It interacts with various biomolecules, potentially influencing biochemical pathways. Studies have shown that compounds in the 3-azabicyclo[3.1.1]heptane family can exhibit neuroactive properties.
Medicine
- Drug Development : The compound is being explored as a precursor in the development of therapeutic agents. Its ability to modulate biological targets makes it a candidate for drug design, particularly in creating medications that target specific receptors or enzymes involved in disease pathways.
Case Studies and Experimental Findings
Recent studies have highlighted the potential applications of this compound in drug delivery systems:
-
Nanoparticle Encapsulation : Research has demonstrated that this compound can be incorporated into nanoparticles (silica-based or lipid-based) for drug delivery applications.
- Results : Modified nanoparticles showed controlled drug release profiles, improved bioavailability, and targeted delivery to specific tissues, making them suitable for anticancer therapies.
- Therapeutic Potential : Investigations into the interactions of this compound with biological targets have revealed its potential as a candidate for developing new drugs aimed at treating conditions influenced by neurotransmitter systems.
Mechanism of Action
The mechanism of action of 3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various receptors and enzymes, leading to different biological effects. The hydroxyl group can also participate in hydrogen bonding and other interactions that influence the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Trends and Implications
Substituent Effects on Bioactivity :
- Benzyl groups (e.g., in Compound 10) confer lipophilicity, aiding blood-brain barrier penetration .
- Trifluoromethyl (-CF3) groups enhance metabolic stability and electron-withdrawing properties, critical for drug longevity .
- Chloropyrazinyl moieties (e.g., in ) may target kinase enzymes due to halogen-bonding interactions .
Solubility and Salt Forms :
- Hydrochloride salts (e.g., Compound 10) improve aqueous solubility, a common strategy for oral bioavailability .
- Boc-protected amines () balance reactivity and stability in synthetic workflows .
Conformational Rigidity :
Commercial and Research Relevance
Biological Activity
3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol is a bicyclic compound notable for its unique structural features, including an aminoalkyl side chain and a hydroxyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. Despite limited research specifically targeting this compound, insights can be drawn from related compounds within the 3-azabicyclo[3.1.1]heptane family.
Structural Characteristics
The molecular formula of this compound is C9H18N2O, with a molecular weight of 170.25 g/mol. The structural arrangement includes:
- Bicyclic framework : Contributes to the compound's rigidity and potential receptor interactions.
- Amino side chain : Enhances biological activity by facilitating interactions with various biological targets.
- Hydroxyl group : May participate in hydrogen bonding, influencing the compound's solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | This compound |
Biological Activity
While specific studies on the biological activity of this compound are sparse, related compounds have shown promising activities:
- Neuroactive Properties : Compounds in the bicyclic family have been linked to neuroactive effects, potentially influencing neurotransmitter systems.
- Antihistaminic Activity : The structural similarities with known antihistamines suggest that this compound may exhibit similar properties, which could be explored further in pharmacological studies.
- Receptor Interactions : The aminopropyl group may interact with various receptors, including adrenergic and serotonergic receptors, leading to diverse biological effects.
The mechanism of action for this compound likely involves:
- Binding to Receptors : The compound's unique structure allows it to bind to specific receptors, potentially modulating their activity.
- Influencing Enzyme Activity : The hydroxyl group may participate in enzymatic reactions or inhibit enzyme activity through competitive binding.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Aminopropyl)-3-azabicyclo[3.1.1]heptan-6-ol, and how can purity be validated?
- Answer : The primary synthetic route involves the reduction of spirocyclic oxetanyl nitriles, followed by functionalization of the bicyclic core with a 3-aminopropyl group. Purity validation typically employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (MS) for molecular confirmation. Nuclear magnetic resonance (NMR, ¹H/¹³C) is critical for structural elucidation, particularly to verify the stereochemistry of the bicyclic system and the aminopropyl side chain .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and stereochemistry?
- Answer :
- ¹H/¹³C NMR : Resolves the bicyclic framework and substituent positions. Key signals include the hydroxyl proton (δ ~1.5-2.5 ppm, broad) and aminopropyl protons (δ ~2.7-3.1 ppm).
- High-resolution MS : Confirms molecular formula (C₉H₁₈N₂O, [M+H]⁺ = 171.150).
- IR spectroscopy : Identifies functional groups (e.g., -OH stretch ~3200-3600 cm⁻¹, -NH₂ ~3300 cm⁻¹).
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry .
Q. How does the bicyclic core of this compound influence its physicochemical properties compared to morpholine analogs?
- Answer : The 3-azabicyclo[3.1.1]heptane core provides enhanced rigidity and lipophilicity (logP ~1.2-1.5) compared to morpholine (logP ~-0.8), improving membrane permeability. This is critical for CNS-targeting drug candidates. Computational modeling (e.g., DFT calculations) can predict bioavailability and solubility .
Advanced Research Questions
Q. How can researchers optimize enantiomeric purity during synthesis, given the compound’s stereochemical complexity?
- Answer : Enantioselective synthesis strategies include:
- Chiral catalysts : Use of palladium or ruthenium complexes for asymmetric hydrogenation of intermediates.
- Chiral resolving agents : Diastereomeric salt formation with tartaric acid derivatives.
- Chromatographic separation : Chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers. Yield and purity should be monitored via polarimetry and circular dichroism (CD) .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Answer : Contradictions may arise from assay variability (e.g., cell lines, incubation times). Strategies include:
- Standardized assays : Replicate studies using identical conditions (e.g., NIH/3T3 for cytotoxicity).
- Metabolic stability testing : Liver microsome assays to assess compound degradation.
- Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .
Q. How can the aminopropyl side chain be modified to enhance target binding affinity in serotonin receptor studies?
- Answer : Systematic modifications include:
- Alkyl chain elongation : Test ethyl, butyl, or branched analogs for steric effects.
- Bioisosteric replacement : Substitute the amine with guanidine or azide groups.
- Protection/deprotection : Use Boc or Fmoc groups to study amine reactivity.
- SAR studies : Pair synthetic analogs with in vitro receptor binding assays (e.g., 5-HT₁A radioligand displacement) .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Answer :
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions.
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS.
- Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition >200°C suggests robustness) .
Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?
- Answer :
- Docking simulations : Use AutoDock Vina to model interactions with CYP3A4/2D6 active sites.
- MD simulations : Analyze binding stability over 100 ns trajectories.
- QM/MM calculations : Evaluate metabolic pathways (e.g., N-dealkylation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
